molecular formula C6H4N2O2 B038499 Isoxazolo[4,5-b]pyridin-3(2H)-one CAS No. 122019-40-3

Isoxazolo[4,5-b]pyridin-3(2H)-one

Cat. No.: B038499
CAS No.: 122019-40-3
M. Wt: 136.11 g/mol
InChI Key: NZYHQGWJHXLVCA-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-b]pyridin-3(2H)-one is a heterocyclic compound characterized by a fused isoxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazolo[4,5-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-aminoisoxazole with 1,3-dielectrophiles. For instance, 5-amino-3-methylisoxazole can be reacted with Mannich bases in pyridine under reflux conditions to yield substituted isoxazolopyridines . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that similar reaction conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Isoxazolo[4,5-b]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Isoxazolo[4,5-b]pyridin-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoxazolo[4,5-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antitumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: Isoxazolo[4,5-b]pyridin-3(2H)-one is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities and synthetic versatility.

Properties

IUPAC Name

[1,2]oxazolo[4,5-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-5-4(10-8-6)2-1-3-7-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYHQGWJHXLVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595658
Record name [1,2]Oxazolo[4,5-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122019-40-3
Record name [1,2]Oxazolo[4,5-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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